10-(1-Naphthylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one
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Overview
Description
10-(1-Naphthylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a naphthylcarbonyl group and a phenyl group attached to a hexahydro-dibenzo diazepine core. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1-Naphthylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one typically involves multi-component reactions. One common method involves the reaction of aldehydes, dimedone, and o-phenylenediamine under grinding conditions at 70°C, catalyzed by zinc sulfide nanoparticles . This method offers high yields, short reaction times, and minimal catalyst loading.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. Continuous flow synthesis involves the use of microreactors and automated systems to carry out reactions in a controlled and continuous manner .
Chemical Reactions Analysis
Types of Reactions
10-(1-Naphthylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
10-(1-Naphthylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-(1-Naphthylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tumor cell proliferation by inducing apoptosis and affecting mitochondrial membrane potential . The compound also increases the levels of reactive oxygen species, leading to cell cycle arrest in the G2/M phase.
Comparison with Similar Compounds
Similar Compounds
5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: A structural derivative with similar anti-cancer properties.
3-(4-Methoxyphenyl)-11-naphthalen-1-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: Another derivative with potential pharmacological activities.
Uniqueness
10-(1-Naphthylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is unique due to its specific structural features, such as the naphthylcarbonyl and phenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C30H24N2O2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
5-(naphthalene-1-carbonyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H24N2O2/c33-27-19-9-17-25-28(27)29(21-11-2-1-3-12-21)32(26-18-7-6-16-24(26)31-25)30(34)23-15-8-13-20-10-4-5-14-22(20)23/h1-8,10-16,18,29,31H,9,17,19H2 |
InChI Key |
GRHIJDUPTQCUDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)C(=O)C1 |
Origin of Product |
United States |
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